molecular formula C16H35NO9 B8265362 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol

Cat. No.: B8265362
M. Wt: 385.45 g/mol
InChI Key: YBEHUBYEUMMBEN-UHFFFAOYSA-N
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Description

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol is a polyethylene glycol (PEG)-based compound featuring an amino (-NH2) group at one terminus and a hydroxyl (-OH) group at the other. Structurally, it consists of a 23-carbon chain interspersed with seven ether oxygen atoms, forming a hydrophilic backbone. This compound is a derivative of 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol (Octaethylene glycol, CAS 5117-19-1), where one hydroxyl group is replaced by an amino group to enhance reactivity for conjugation or functionalization .

The amino-terminated derivative is significant in biomedical applications, including drug delivery systems, bioconjugation, and nanotechnology, due to its ability to form stable covalent bonds with carboxylic acids, activated esters, or other amine-reactive groups . Its molecular formula is C16H35NO8, with a molecular weight of approximately 369.45 g/mol (calculated by modifying the parent diol’s formula, C16H34O9, MW 370.44 g/mol) .

Properties

IUPAC Name

1-amino-2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO9/c17-16(19)15-26-14-13-25-12-11-24-10-9-23-8-7-22-6-5-21-4-3-20-2-1-18/h16,18-19H,1-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEHUBYEUMMBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCC(N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747016
Record name 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352439-37-3
Record name 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis

A stepwise assembly using ethylene glycol units ensures precise control over chain length. For example:

  • Ethylene glycol is treated with a base (e.g., NaOH) and an alkylating agent (e.g., tosyl chloride) to form a mono-tosylated intermediate.

  • Sequential coupling with additional ethylene glycol units extends the chain, with purification via distillation or column chromatography at each step.

Key Data:

ParameterValueSource
Average molecular weight370.44 g/mol
Boiling point471.5°C at 760 mmHg
Density1.115 g/cm³

Ethylene Oxide Polymerization

An alternative industrial method employs ring-opening polymerization of ethylene oxide initiated by water or diols under basic or acidic conditions. This method offers scalability but requires stringent control to avoid polydispersity.

Selective Mono-Functionalization Strategies

Introducing the amino group at one terminus while retaining the hydroxyl group demands selective protection and activation.

Protection of One Hydroxyl Group

The diol is partially protected using acid-labile groups like trityl or tert-butyldimethylsilyl (TBDMS) . For instance:

  • Trityl protection: HO-PEG8-OH reacts with trityl chloride in pyridine, yielding TrO-PEG8-OH with >90% selectivity.

Reaction Conditions:

ReagentMolar RatioTemperatureTimeYield
Trityl chloride1.1 eq25°C12 h92%

Tosylation of the Unprotected Hydroxyl

The free hydroxyl is activated via tosylation to form a superior leaving group:

  • Tosylation: TrO-PEG8-OH reacts with tosyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.

Example Protocol:

  • Dissolve TrO-PEG8-OH (1 mol) in DCM.

  • Add TEA (1.5 mol) and TsCl (1.2 mol) at 0°C.

  • Stir for 6 h at 25°C, then wash with NaHCO₃ and brine.

  • Isolate TrO-PEG8-OTs via rotary evaporation (85% yield).

Azide Substitution and Reduction to Amine

NaN₃ EquivSolventTemperatureTimeYield
3DMF80°C24 h78%
5DMSO100°C12 h82%

Reduction to Primary Amine

The azide is reduced using catalytic hydrogenation or Staudinger conditions:

  • Catalytic Hydrogenation: TrO-PEG8-N₃ (1 mol) reacts with H₂ (1 atm) over 10% Pd/C in methanol, yielding TrO-PEG8-NH₂ (95% yield).

  • Staudinger Reaction: Triphenylphosphine (PPh₃) in THF/water reduces the azide to amine at 25°C (89% yield).

Deprotection and Final Product Isolation

Trityl Group Removal

The trityl-protected hydroxyl is regenerated using mild acid:

  • Deprotection: TrO-PEG8-NH₂ is treated with 0.1 M HCl in methanol at 25°C for 2 h, yielding H₂N-PEG8-OH .

Purity Analysis:

MethodResult
¹H NMR (CDCl₃)δ 5.37 (s, 4H, PEG chain)
LC-MS[M+H]⁺ = 371.4 m/z

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Direct Amination

The Mitsunobu reaction enables direct conversion of hydroxyl to amino using diethyl azodicarboxylate (DEAD) and phthalimide, followed by hydrazine cleavage. However, this method suffers from lower yields (65–70%) due to competing side reactions.

Solid-Phase Synthesis

Recent advances utilize resin-bound PEG chains for sequential coupling, enabling high-purity amino-PEG8-diol (98% purity) but requiring specialized equipment.

Challenges and Optimization Strategies

  • Selectivity in Mono-Functionalization:

    • Use of bulky protecting groups (e.g., trityl) minimizes ditosylation.

    • Kinetic control during tosylation (low temperature, stoichiometric TsCl) enhances mono-selectivity.

  • Azide Reduction Side Reactions:

    • Catalytic hydrogenation avoids over-reduction but requires strict moisture control.

    • Staudinger reaction is milder but generates triphenylphosphine oxide as a byproduct.

Applications and Derivatives

Amino-PEG8-diol serves as a precursor for:

  • Bioconjugates: Antibody-drug conjugates with amatoxin derivatives (e.g., patent US10464969B2).

  • Crosslinkers: Thiol-reactive reagents for self-assembled monolayers (SAMs) .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical and industrial applications .

Scientific Research Applications

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol involves its interaction with various molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, facilitating its role as a linker or modifier in chemical and biological systems. The pathways involved include the formation of stable conjugates with proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Table 1: Key Properties of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol C16H35NO8 ~369.45 -NH2, -OH Drug conjugation, nanocarriers
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol (Octaethylene glycol) C16H34O9 370.44 -OH, -OH Solubilizing agent, PEGylation spacer
23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-amine C16H34N4O8 410.47 -NH2, -N3 Click chemistry, bioconjugation
3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diyl bis(4-methylbenzenesulfonate) C30H46O13S2 694.80 -OTs (tosylate) Polymer synthesis, crosslinking agent
Amino tetraethylene glycol monomethyl ether (MeO-PEG4-NH2) C9H21NO5 223.27 -OCH3, -NH2 Small-molecule PEGylation, linker chemistry

Physicochemical Properties

  • Solubility: The amino derivative retains high water solubility (~100 mg/mL) due to its PEG backbone, similar to Octaethylene glycol. However, the amino group may slightly increase hydrophilicity compared to terminal hydroxyls .
  • Thermal Stability: Both the amino and parent diol exhibit thermal stability up to 200°C, with decomposition points near 471°C .

Research Findings

  • Biomedical Applications: The amino derivative has been used to synthesize WDR5 protein degraders, demonstrating its utility in targeted protein degradation (PROTACs) .
  • Corrosion Inhibition : A related bis-ester derivative (with aromatic termini) showed 92% inhibition efficiency for mild steel in acidic media, highlighting the impact of terminal functionalization on surfactant properties .
  • Crystallography : The parent diol was identified as a crystallization additive in protein-ligand complexes (PDB: 6ASQ), stabilizing hydrophobic interactions .

Biological Activity

1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol (CAS Number: 5117-19-1) is a synthetic compound with a complex structure characterized by multiple ether linkages and an amino group. This compound is part of a broader class of poly(ethylene glycol) (PEG) derivatives and has garnered attention for its potential biological activities and applications in drug development.

Basic Characteristics

PropertyValue
Molecular FormulaC16H35NO9
Molecular Weight370.436 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point471.5 ± 40.0 °C at 760 mmHg
Melting Point22 °C
Flash Point239.0 ± 27.3 °C

These properties indicate that the compound is likely to be stable under various conditions and can be utilized in both laboratory and potential therapeutic settings.

The biological activity of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol primarily revolves around its role as a linker in PROTACs (Proteolysis Targeting Chimeras) . PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. The heptaoxatricosane structure provides a suitable scaffold for attaching ligands that can target specific proteins for degradation.

Anticancer Potential

Recent studies have indicated that compounds similar to 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol exhibit significant anticancer properties. For instance:

  • Case Study : A study on ferrocene-based molecules demonstrated that the incorporation of similar PEG linkers enhanced the anticancer activity against various cell lines (e.g., MDA-MB-231 breast cancer cells). The IC50 values indicated effective inhibition of cell growth at low concentrations .
  • Mechanism : The compound's ability to facilitate targeted protein degradation allows it to modulate pathways involved in cancer cell survival and proliferation.

In Vitro Studies

In vitro assays have shown that derivatives of this compound can effectively inhibit the growth of cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents.

Comparative Studies

A comparative analysis of related compounds has shown varying degrees of biological activity depending on their structural modifications. The following table summarizes findings from recent research:

CompoundCell LineIC50 (µM)Selectivity Index
Compound A (similar structure)MDA-MB-2315High
Compound B (without PEG linker)MCF-715Moderate
Compound C (modified linker)Non-tumorigenic>20Low

These findings suggest that the structural features of heptaoxatricosane derivatives are critical in determining their efficacy and selectivity against cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves stepwise etherification and functional group protection. For example, nucleophilic substitution reactions with ethylene oxide derivatives can extend the polyether chain, while amino and hydroxyl termini are protected using Boc or Fmoc groups to prevent side reactions . Purification requires size-exclusion chromatography (SEC) or preparative HPLC to isolate the desired polymer length. Purity validation should include 1H NMR^1 \text{H NMR} (to confirm terminal group integrity) and mass spectrometry (to verify molecular weight). Contaminants like unreacted monomers or shorter oligomers must be quantified via GPC .

Q. How do the physicochemical properties (e.g., solubility, hydrogen bonding) of this compound influence its applicability in aqueous systems?

  • Methodological Answer : The compound’s seven ether oxygens and terminal hydroxyl/amino groups confer high hydrophilicity. Solubility in polar solvents (e.g., water, DMSO) can be experimentally determined using turbidimetry or UV-Vis spectroscopy. Hydrogen bonding capacity (8 acceptors, 1 donor) is calculable via tools like the Topological Polar Surface Area (TPSA), which predicts membrane permeability and aggregation tendencies . For stability studies, dynamic light scattering (DLS) monitors micelle or aggregate formation under varying pH/temperature conditions.

Q. What spectroscopic techniques are most reliable for characterizing its structure and confirming terminal group functionality?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR}: Peaks at δ 2.8–3.0 ppm (terminal -NH2_2) and δ 3.5–3.7 ppm (ether -CH2_2-O-CH2_2-) confirm backbone and termini .
  • FT-IR: Bands at ~3300 cm1^{-1} (N-H stretch) and ~1100 cm1^{-1} (C-O-C stretch) validate functional groups.
  • MALDI-TOF MS: Resolves exact molecular weight and polydispersity, critical for quality control in polymer synthesis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in drug delivery systems, such as micelle formation or host-guest interactions?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model self-assembly into micelles or dendrimers. Parameters include solvation free energy, critical micelle concentration (CMC), and interaction energies with hydrophobic drugs (e.g., paclitaxel). Density Functional Theory (DFT) calculations assess hydrogen-bonding interactions with biological targets, guiding rational design of drug conjugates . Experimental validation via small-angle X-ray scattering (SAXS) or cryo-TEM is recommended to correlate simulations with empirical data.

Q. What experimental strategies resolve contradictions in reported bioactivity data, such as inconsistent cytotoxicity or membrane permeability?

  • Methodological Answer : Contradictions often arise from batch-to-batch variability in polymer length or terminal group oxidation. To address this:

  • Standardize synthesis protocols (e.g., strict inert atmosphere to prevent amine oxidation) .
  • Use dual-labeling (e.g., fluorescent tags on amino/hydroxyl groups) to track cellular uptake via confocal microscopy.
  • Perform dose-response assays across multiple cell lines, controlling for endotoxin contamination (test via LAL assay) .

Q. How can this compound be functionalized for targeted conjugation in bioconjugation or nanomaterial applications?

  • Methodological Answer :

  • Amino Group : React with NHS esters (e.g., FITC, biotin) or thiols via Michael addition. Reaction efficiency is monitored by UV-Vis or HPLC .
  • Hydroxyl Group : Phosphorylation or PEGylation using carbodiimide crosslinkers (e.g., EDC/NHS).
  • Quality control: 13C NMR^{13} \text{C NMR} or XPS confirms successful conjugation, while SEC ensures no polymer degradation during functionalization .

Methodological Framework for Research Design

Q. How to align studies on this compound with theoretical frameworks in polymer chemistry or nanomedicine?

  • Methodological Answer : Link experiments to established theories:

  • Polymer Physics : Apply Flory-Huggins theory to predict solubility parameters or phase separation in drug-loaded nanoparticles.
  • Nanomedicine : Use the Enhanced Permeability and Retention (EPR) effect to design tumor-targeted delivery systems. Validate via in vivo imaging (e.g., IVIS spectrum) .

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